molecular formula C13H13N5OS B2809200 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 1207058-96-5

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2809200
CAS No.: 1207058-96-5
M. Wt: 287.34
InChI Key: AORACFVCSWQYSY-UHFFFAOYSA-N
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Description

The compound “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a complex organic molecule. It contains a benzothiadiazole core, which is a type of heterocyclic compound, and a pyrazole ring, which is another type of heterocycle commonly found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiadiazole and pyrazole rings. These rings are likely to contribute to the compound’s chemical reactivity and potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the amide group could form hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Insecticidal Assessment

The synthesis of various heterocycles incorporating a thiadiazole moiety, including the target compound, has been explored for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the compound's relevance in agricultural pest control efforts (Fadda et al., 2017).

Antioxidant and Antitumor Evaluation

Another study focused on the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, assessing their antioxidant and antitumor activities. This highlights the potential medical applications of the compound in combating oxidative stress and tumor growth (Hamama et al., 2013).

Anti-inflammatory Activity

Research into novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides has shown significant anti-inflammatory activity, indicating the compound's potential in developing new anti-inflammatory agents (Sunder et al., 2013).

Structural and Chemical Properties

Studies on the structural and chemical properties of related compounds, such as N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamides, contribute to the understanding of their molecular interactions and potential applications in drug design and development (Ismailova et al., 2014).

Synthesis Promoted by Carbodiimide Condensation

The efficient synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation offers insights into novel synthetic routes for thiadiazole derivatives with potential biological activities (Yu et al., 2014).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific experimental data. If it has pharmaceutical properties, it would depend on the exact nature of the compound and the biological system .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-8-6-9(2)18(15-8)7-12(19)14-10-4-3-5-11-13(10)17-20-16-11/h3-6H,7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORACFVCSWQYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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